![molecular formula C19H15ClN2O B5234067 (2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide](/img/structure/B5234067.png)
(2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide
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Overview
Description
(2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a chlorophenyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the diene system: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Coupling with the chlorophenyl group: The final step involves coupling the intermediate with 4-chlorophenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially through competitive inhibition. It may also interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z,4E)-N-(4-bromophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide
- (2Z,4E)-N-(4-fluorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide
- (2Z,4E)-N-(4-methylphenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide
Uniqueness
(2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
(2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c1-14(11-15-5-3-2-4-6-15)12-16(13-21)19(23)22-18-9-7-17(20)8-10-18/h2-12H,1H3,(H,22,23)/b14-11+,16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRBNPQLHHHXNA-YUTYINLDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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